2-[(5Z)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
Overview
Description
2-[(5Z)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazolidine ring, and an acetic acid moiety
Preparation Methods
The synthesis of 2-[(5Z)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Formation of the thiazolidine ring: This involves the reaction of a thiol with a carbonyl compound.
Coupling of the pyrazole and thiazolidine rings: This step involves the formation of a methylene bridge between the two rings.
Introduction of the acetic acid moiety: This can be done through esterification or amidation reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
2-[(5Z)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methyl groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(5Z)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its unique structure and reactivity.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials, such as metal-organic frameworks.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a drug candidate.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The pathways involved include modulation of inflammatory responses and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-[(5Z)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID include:
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Metal Sandwich Complexes: Compounds derived from the assembly of metal complexes with polycyclic aromatic compounds, used in materials science.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound with similar structural features, used as a peroxisome proliferator-activated receptor agonist.
Properties
IUPAC Name |
2-[(5Z)-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-3-31-19-10-9-16(11-15(19)2)22-17(13-27(25-22)18-7-5-4-6-8-18)12-20-23(30)26(14-21(28)29)24(32)33-20/h4-13H,3,14H2,1-2H3,(H,28,29)/b20-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEVPTIQPMTVAQ-NDENLUEZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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